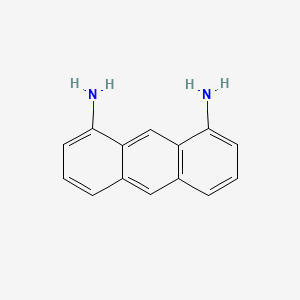

1,8-Anthracenediamine

Description

Significance of Anthracene (B1667546) Scaffolds in Advanced Chemical Systems

Anthracene, a tricyclic aromatic hydrocarbon, and its derivatives are the subject of extensive research due to their distinctive electronic and photophysical properties. frontiersin.orgnih.gov These compounds are valued for their inherent stability, lightweight nature, and efficient electron transport capabilities, which makes them fundamental components in the design of advanced materials. frontiersin.orgresearchgate.net The planar structure of the anthracene core facilitates effective π-π stacking interactions, a crucial feature for its application in organic electronics. nih.gov Consequently, anthracene scaffolds are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. frontiersin.orgnih.gov Beyond materials science, anthracene derivatives have demonstrated significant potential as therapeutic agents in medicinal chemistry. frontiersin.orgresearchgate.net The ability to functionalize the anthracene core allows for the creation of large libraries of compounds, accelerating drug discovery efforts in areas such as anticancer and antimicrobial research. researchgate.net

The large, conjugated π-system of anthracene results in characteristic absorption and emission spectra, often with high fluorescence quantum yields. mdpi.com This has led to their extensive use in the fabrication of supramolecular coordination assemblies, where the anthracene unit can be incorporated as a functional building block. mdpi.com These assemblies, which include two-dimensional metallacycles and three-dimensional metallacages, leverage the photophysical and photochemical behavior of the anthracene core for applications in molecular sensing and recognition. mdpi.comaip.org The tunability of their luminescent properties also makes them ideal candidates for research into resonance fluorescence energy transfer (FRET) systems. aip.org

Unique Structural Features of 1,8-Anthracenediamine for Functionalization

The defining characteristic of this compound is the presence of two amino (-NH2) groups at the 1 and 8 positions of the anthracene core. nih.gov This specific substitution pattern imparts unique structural and electronic properties to the molecule. The proximity of the two amino groups on the same side of the anthracene plane creates a distinct chemical environment that can be exploited for further functionalization.

This arrangement allows for the facile synthesis of derivatives at the 9-position of the anthracene ring. nih.gov The presence of the diamine structure can influence the reactivity of other positions on the anthracene scaffold, enabling selective chemical modifications. For instance, the amino groups can be readily transformed into other functional groups, providing a versatile platform for constructing more complex molecules. nih.gov This adaptability is crucial for creating tailored molecules for specific applications, such as the development of fluorescent sensors. Research has shown that condensation of this compound with other molecules can lead to new compounds with selective sensing capabilities for specific ions. researchgate.netresearchgate.net

The spatial arrangement of the amino groups in this compound can also lead to the formation of intramolecular hydrogen bonds, which can influence the molecule's conformation and photophysical properties. This structural rigidity, combined with the inherent properties of the anthracene core, makes this compound a valuable precursor for the synthesis of internally functionalized aromatic oligoamide foldamers. nih.gov

Historical Context of Anthracene-Based Research in Relevant Fields

The study of anthracene and its derivatives has a rich history dating back to the early 19th century. frontiersin.org Initially, research focused on understanding the fundamental chemical and physical properties of this class of polycyclic aromatic hydrocarbons. Over the decades, the focus has shifted towards harnessing these properties for practical applications.

In the realm of materials science, the development of organic electronics in the latter half of the 20th century spurred significant interest in anthracene-based materials. nih.gov Their potential as organic semiconductors led to extensive research into their use in OLEDs and OFETs. frontiersin.orgnih.gov Early work focused on understanding the relationship between molecular structure and electronic properties, paving the way for the design of more efficient and stable materials. researchgate.net More recent research has explored the use of anthracene derivatives in high-performance blue OLEDs and as materials with tunable electronic properties for solar cell applications. researchgate.netacs.org

In medicinal chemistry, the discovery of the biological activity of certain anthracene derivatives led to their investigation as potential therapeutic agents. frontiersin.orgresearchgate.net This line of research has explored their use as anticancer agents, owing to their ability to intercalate with DNA, as well as their antimicrobial and anti-inflammatory properties. researchgate.net The development of synthetic methodologies to create diverse libraries of anthracene-based compounds has been a key driver of progress in this field. researchgate.net

The unique photophysical properties of anthracene have also made it a cornerstone of research in photochemistry and supramolecular chemistry. researchgate.net The ability of anthracene to undergo photochemical reactions and its strong fluorescence have been utilized in the development of photofunctional materials and fluorescent probes for sensing and imaging. aip.orgresearchgate.net The construction of complex supramolecular assemblies containing anthracene units is a more recent and burgeoning area of research, with applications in areas such as molecular recognition and catalysis. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and related compounds.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | anthracene-1,8-diamine | PubChem nih.gov |

| Molecular Formula | C14H12N2 | PubChem nih.gov |

| Molecular Weight | 208.26 g/mol | PubChem nih.gov |

| CAS Number | 139312-39-3 | PubChem nih.gov |

| Appearance | Dark gray to black solid | LookChem lookchem.com |

| Solubility | Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water. | Echemi echemi.com |

Structure

3D Structure

Properties

CAS No. |

139312-39-3 |

|---|---|

Molecular Formula |

C14H12N2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

anthracene-1,8-diamine |

InChI |

InChI=1S/C14H12N2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H,15-16H2 |

InChI Key |

YLZGEUWNNPEHBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(C=C2C(=C1)N)C(=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Anthracenediamine and Its Derivatives

Direct Synthesis Approaches to 1,8-Anthracenediamine

Direct synthetic methods that construct the 1,8-diaminated anthracene (B1667546) core in a single or few straightforward steps without relying on pre-functionalized anthraquinones or anthracenes are not widely reported in the literature. The primary challenges lie in achieving the specific 1,8-substitution pattern regioselectively during the cyclization or aromatization steps that form the anthracene framework. Most documented syntheses of this compound commence with an existing anthracene or anthraquinone (B42736) scaffold, which is then chemically modified.

Precursor-Based Synthetic Routes

The most prevalent and well-established methods for synthesizing this compound involve the chemical transformation of readily available precursors, namely anthraquinones and functionalized anthracenes.

Synthesis from Anthraquinones

Anthraquinones serve as a common and versatile starting point for the synthesis of this compound. The general strategy involves the introduction of amino groups, or their precursors, onto the anthraquinone core, followed by the reduction of the quinone functionality to the corresponding anthracene.

A primary route begins with the dinitration of anthraquinone. The nitration of anthraquinone with a mixture of nitric and sulfuric acid typically yields a mixture of dinitroanthraquinone isomers, including the 1,5- and 1,8-isomers. Separation of these isomers can be achieved through techniques like fractional crystallization. Once isolated, 1,8-dinitroanthraquinone (B85473) is reduced to 1,8-diaminoanthraquinone (B86578). This reduction can be accomplished using various reagents, such as sodium sulfide (B99878) (Na₂S·9H₂O).

The subsequent and crucial step is the reduction of the quinone carbonyl groups of 1,8-diaminoanthraquinone to yield the final this compound. One documented method for this transformation involves the use of zinc powder in a basic medium, which selectively reduces the quinone moiety while preserving the amino groups, affording 1,8-diaminodihydroanthracene. ethz.ch This intermediate can then be aromatized to this compound.

| Precursor | Reagent(s) | Product | Reference |

| 1,8-Dinitroanthraquinone | Na₂S·9H₂O | 1,8-Diaminoanthraquinone | |

| 1,8-Diaminoanthraquinone | Zinc (Zn), basic medium | 1,8-Diaminodihydroanthracene | ethz.ch |

Functionalization of Anthracene Cores to Incorporate Amine Groups

An alternative precursor-based approach starts with a pre-formed anthracene core that is subsequently functionalized with amine groups at the 1 and 8 positions. A common method involves the use of a halogenated anthracene precursor, such as 1,8-dichloroanthracene (B3240527).

The amination of 1,8-dichloroanthracene can be achieved through metal-catalyzed cross-coupling reactions. Palladium-catalyzed amination reactions, for instance, have been successfully employed to introduce amino groups by coupling 1,8-dichloroanthracene with a suitable amine source. These reactions often utilize a palladium catalyst in conjunction with a phosphine (B1218219) ligand to facilitate the carbon-nitrogen bond formation.

Advanced Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile building block for the creation of more complex molecules and polymers through various derivatization reactions. The two primary amino groups provide reactive sites for a range of chemical transformations.

Metal-Catalyzed Coupling Reactions

While direct metal-catalyzed coupling reactions starting from this compound are not extensively detailed, analogous reactions with related 1,8-disubstituted anthracenes demonstrate the potential of this approach. For instance, the Suzuki-Miyaura coupling reaction has been used to synthesize 1,8-diaryl-anthracene derivatives from 1,8-dichloroanthracene. This suggests that similar palladium-catalyzed cross-coupling reactions could potentially be applied to N-protected derivatives of this compound to introduce a variety of substituents.

Condensation Reactions

Condensation reactions represent a major pathway for the derivatization of this compound, leveraging the nucleophilicity of the primary amine groups. These reactions lead to the formation of a wide array of functional materials, including Schiff bases and polyimides.

Schiff Base Formation: this compound can react with aldehydes and ketones to form Schiff bases, which contain a C=N double bond. For example, the condensation reaction between 1,8-diaminoanthracene and 9,10-anthracenedicarbaldehyde has been reported to yield an aromatic cyclic Schiff base. mdpi.com Such reactions are fundamental in the synthesis of novel ligands for coordination chemistry and functional organic materials. mdpi.comnih.gov

Polyimide Synthesis: The reaction of diamines with dianhydrides is a classic method for the synthesis of polyimides, a class of high-performance polymers known for their thermal stability. While the synthesis of polyimides from this compound is not as commonly cited as with other isomers, the general principle involves the reaction of the diamine with a dianhydride, such as pyromellitic dianhydride, to form a polyamic acid precursor. dtic.milnasa.gov This prepolymer is then thermally or chemically cyclized to the final polyimide. dtic.milnasa.gov The rigid and planar structure of the anthracene unit can impart unique properties to the resulting polymer. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | 9,10-Anthracenedicarbaldehyde | Schiff Base | mdpi.com |

| Diaminoanthraquinone Isomers | Pyromellitic Dianhydride | Polyimide | dtic.milnasa.gov |

Intramolecular Cyclization Processes

Intramolecular cyclization represents a powerful strategy for the synthesis of anthracene derivatives. This approach involves the formation of a new ring system from a single molecule containing appropriately positioned reactive groups.

One notable example is the AuCl-catalyzed intramolecular double cyclization of dibromo- or diiodoethynylterphenyl compounds, which yields halogenated dibenzo[a,h]anthracenes. beilstein-journals.org The regioselectivity of this double cyclization is highly dependent on the positions of the ethynyl (B1212043) groups on the terphenyl precursor. beilstein-journals.org Another significant method is the palladium-catalyzed intramolecular cyclization of (Z,Z)-p-styrylstilbene derivatives. beilstein-journals.org Furthermore, iodonium-induced electrophilic cyclization has been employed to convert terphenyl derivatives into diiododibenzo[a,j]anthracenes in moderate yields. beilstein-journals.org

Radical cyclization is another effective technique. For instance, the radical species generated from N-ω-haloalkylpyridones and related xanthates can undergo oxidative cyclization to form bicyclic 2-pyridone derivatives. scielo.org.mx This can be achieved under both reductive conditions (Bu3SnH/AIBN) and oxidative conditions. scielo.org.mx

In a different approach, the zinc-promoted intramolecular rearrangement of 1-(N-allylamino)anthraquinones in an ionic liquid can lead to 1-amino-2-(prop-2-enyl)anthraquinone. colab.ws When the allyl group is replaced by a propargyl group, an intramolecular cyclization product is formed instead. colab.ws

Multi-step Synthetic Approaches for Complex Anthracene Structures

The construction of complex anthracene-based molecules often necessitates multi-step synthetic sequences. These routes allow for the precise installation of functional groups and the controlled assembly of the final architecture. A multi-step synthesis involves a series of chemical reactions to transform starting materials into the desired, more complex product. vapourtec.comsavemyexams.com This approach is fundamental when a target molecule cannot be created in a single step. vapourtec.com

Key tasks in a multi-step synthesis include:

Constructing the carbon skeleton.

Introducing, removing, or transforming functional groups.

Controlling stereochemistry at each relevant stage. msu.edu

A common strategy begins with the functionalization of a pre-existing anthracene or anthraquinone core. For example, hexahydroxyanthraquinone can be synthesized and its functional groups modified through established methods. beilstein-journals.org The subsequent reduction of the substituted anthraquinones to the corresponding anthracenes can be achieved in very good yields using reducing agents like lithium aluminum hydride (LAH). beilstein-journals.org

Another versatile method is the Suzuki–Miyaura coupling reaction, which can be used to prepare 1,8-diarylanthracenes. beilstein-journals.org This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Convergent synthesis, where different parts of the molecule are synthesized separately before being joined together, is often more efficient than a linear sequence of reactions. msu.edu

Functionalization for Polymerization and Crosslinking

The functionalization of this compound and its derivatives is critical for their application in polymer science. Introducing specific functional groups allows these molecules to act as monomers for polymerization or as crosslinking agents to create polymer networks.

Hydrophilic polymers can be functionalized with photoresponsive groups like anthracene. nih.gov These groups can form dimers upon irradiation with light, leading to the cross-linking of the polymer chains without the need for additional photoinitiators or cross-linking agents. nih.gov For example, multiarm polyethylene (B3416737) glycol (PEG) can be functionalized with anthracene (PEG-anthracene). The hydrodynamic radii of these star polymers in water increase with the number of arms and upon functionalization with the hydrophobic anthracene groups. nih.gov

The process of creating polymer networks through crosslinking is a key application. nih.gov In one study, a model of an epoxy polymer cross-linked with a cross-linking agent was developed using molecular dynamics simulations. researchgate.net The crosslink density, defined as the percentage of possible cross-linking sites that are actually linked, was a key parameter in these simulations. researchgate.net

Post-polymerization functionalization is another important technique where functional groups are introduced into an existing polymer. rsc.org For example, a hyper-crosslinked polymer can be synthesized and then functionalized to enhance its properties, such as its ability to adsorb pollutants from water. rsc.org

Stereoselective Synthesis and Chiral Anthracenediamine Derivatives

The synthesis of chiral, non-racemic anthracenediamine derivatives is an area of growing interest due to the potential applications of these molecules in asymmetric catalysis and materials science. Stereoselective synthesis aims to produce a specific stereoisomer of a product. encyclopedia.pubmdpi.com

One approach to creating chiral molecules is through the use of chiral auxiliaries or catalysts. For instance, chiral, non-racemic 1,2,3-trisubstituted ferrocene (B1249389) derivatives can be synthesized from monosubstituted ferrocenes via two sequential ortho-deprotonation reactions. rsc.org The removal of the central substituent then yields 1,3-disubstituted ferrocenes. rsc.org

In the context of other cyclic systems, the asymmetric Michael addition of a chiral lithium amide to a cyclic precursor has been used to synthesize chiral β-amino acid derivatives with good stereoselectivity. beilstein-journals.org This highlights a potential strategy that could be adapted for the stereoselective functionalization of anthracene derivatives.

While specific examples for the direct stereoselective synthesis of this compound derivatives are not abundant in the provided context, the principles of stereoselective synthesis, including the use of chiral catalysts and auxiliaries, are broadly applicable. encyclopedia.pubnih.gov

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comacs.org These principles are increasingly being applied to the synthesis of complex organic molecules like this compound.

The twelve principles of green chemistry provide a framework for creating more environmentally benign synthetic routes. acs.org Key principles relevant to the synthesis of this compound and its derivatives include:

Prevention of Waste : It is better to prevent waste than to treat it after it has been created. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with safer alternatives. acs.orgsemanticscholar.org

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. pandawainstitute.com

Use of Renewable Feedstocks : Starting materials should be derived from renewable resources whenever feasible. pandawainstitute.com

Reduce Derivatives : Unnecessary derivatization (e.g., the use of protecting groups) should be minimized or avoided if possible, as it requires additional reagents and can generate waste. acs.org

In the context of anthracene derivative synthesis, the use of greener solvents, such as ionic liquids, has been explored. colab.ws For example, the zinc-promoted intramolecular rearrangement of 1-(N-allylamino)anthraquinones has been successfully carried out in 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate. colab.ws The development of catalytic reactions, such as the AuCl-catalyzed cyclization, also aligns with green chemistry principles by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. beilstein-journals.org The use of enzymes as catalysts is another powerful green chemistry tool, as they can be highly specific and eliminate the need for protecting groups. acs.org

By incorporating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally friendly.

Reactivity and Mechanistic Investigations of 1,8 Anthracenediamine Chemistry

Reaction Pathways and Transformation Mechanisms

The reactivity of 1,8-anthracenediamine can be broadly categorized into two main areas: reactions centered on the nucleophilic amino groups and those involving the aromatic anthracene (B1667546) core.

The primary reactivity of the amino groups in this compound is nucleophilic in nature. These groups readily participate in reactions with a variety of electrophiles. One of the most common transformations is N-acylation, where the amine reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. beilstein-journals.orgchemrxiv.org The reaction proceeds through nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. nih.gov The reactivity of the amine can be influenced by factors such as the solvent and the presence of catalysts. For instance, Lewis acids can be employed to promote N-acylation reactions. semanticscholar.org

The relative reactivity of the two amino groups can be influenced by steric hindrance and electronic effects. Competition experiments with various diamines have shown that factors like pKa and steric accessibility play a crucial role in determining which amine reacts preferentially. nih.gov In the case of this compound, the proximity of the two amino groups can lead to intramolecular interactions that modulate their reactivity compared to other diaminoanthracene isomers.

The amino groups can also serve as directing groups in certain reactions, influencing the regioselectivity of subsequent transformations on the anthracene core. Additionally, they can be converted into other functional groups. For example, diazotization of the amino groups can lead to the formation of diazonium salts, which are versatile intermediates for introducing a range of other substituents onto the anthracene ring. colab.ws

The anthracene core of this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. libretexts.orgsavemyexams.com The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orguomustansiriyah.edu.iq This is typically the slow, rate-determining step. Subsequently, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. libretexts.orguomustansiriyah.edu.iq

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgsavemyexams.com The amino groups on the this compound ring are strong activating groups and ortho-, para-directors. However, the positions on the anthracene ring are not all equivalent. The 9 and 10 positions are generally the most reactive sites for electrophilic attack in anthracene derivatives. chemrxiv.org

Beyond substitution, the anthracene core can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netmdpi.com Anthracenes are known to act as dienes in [4+2] cycloadditions, typically reacting at the 9,10-positions. chemrxiv.orgresearchgate.net The presence of the amino groups can influence the dienophilic reactivity of the anthracene core. In some cases, the reactivity of the anthracene derivative can be enhanced by converting a functional group into a more electron-donating one, such as transforming a carbaldehyde into a hydrazone to raise the HOMO energy for a Diels-Alder reaction. chemrxiv.org

Amine-Centered Reactivity

Photophysical and Photochemical Mechanisms in this compound Systems

The photophysical and photochemical properties of this compound and its derivatives are of significant interest due to their potential applications in materials science and photochemistry. The extended π-conjugation of the anthracene core, coupled with the electron-donating amino groups, gives rise to several important photophysical phenomena.

Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a photoexcited donor molecule to an acceptor molecule. nih.govmdpi.com In systems containing this compound, the diaminoanthracene moiety can act as an effective electron donor upon excitation. The amino groups increase the electron density of the anthracene core, facilitating its oxidation in the excited state.

The efficiency and dynamics of PET are influenced by the electronic properties of the donor and acceptor, the distance between them, and the surrounding solvent environment. mdpi.com In donor-acceptor systems, the anthracene derivative can be covalently linked to an electron-accepting unit. Upon photoexcitation of the anthracene donor, an electron can be transferred to the acceptor, generating a charge-separated state. rsc.org The rate of this charge separation and the lifetime of the resulting charge-separated state are crucial parameters that determine the utility of these systems in applications such as artificial photosynthesis and molecular electronics. nih.govmdpi.com

Intramolecular charge transfer (ICT) is a process that occurs within a single molecule containing both an electron-donating and an electron-accepting moiety, often connected by a π-conjugated bridge. uni-heidelberg.demdpi.com Upon photoexcitation, an electron can be transferred from the donor part to the acceptor part of the molecule, leading to the formation of an ICT state. uni-heidelberg.de This ICT state is typically more polar than the ground state and can exhibit a large Stokes shift in its fluorescence spectrum.

In derivatives of this compound, the diaminoanthracene core can serve as the electron donor. When linked to an electron-withdrawing group, these systems can exhibit ICT upon photoexcitation. researchgate.netnih.gov The extent of charge transfer and the energy of the ICT state are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. mdpi.comresearchgate.net In polar solvents, the more polar ICT state is stabilized, leading to a red-shift in the fluorescence emission. mdpi.com In some cases, structural changes, such as twisting around a single bond connecting the donor and acceptor (twisted intramolecular charge transfer, or TICT), can accompany the ICT process. uni-heidelberg.de

The table below summarizes the effect of different substituents on the photophysical properties of anthracene derivatives, which can be indicative of ICT processes.

| Compound | Substituent(s) | Emission Max (nm) | Quantum Yield (Φf) | Stokes Shift (nm) |

| 1 | None | - | - | - |

| 1b | -CHO (electron-withdrawing) | - | - | 113 |

| 2a | Varies | < 477 | > 0.52 | - |

| 2b | Varies | - | - | Red-shift in polar solvents |

| 3 | Varies | - | 0.20 - 0.75 | - |

Data adapted from a study on anthracene-based derivatives. researchgate.net

Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred from a donor group to an acceptor group within the same molecule in the electronically excited state. mdpi.comnih.gov This process often leads to the formation of a tautomeric species in the excited state, which can have distinct fluorescence properties compared to the initially excited form. A key characteristic of ESIPT is a large Stokes shift between the absorption and emission of the tautomer. mdpi.com

For ESIPT to occur in derivatives of this compound, a suitable proton-donating group (like a hydroxyl or amino group) must be strategically positioned to allow for proton transfer to an accepting site, which could be a nitrogen atom of another substituent or a carbon atom of the anthracene ring itself. nih.govresearchgate.net The peri-positioning of the amino groups in this compound could potentially facilitate proton transfer processes, either directly between the amino groups or mediated by other functional groups or solvent molecules.

In some systems, a stepwise double proton transfer can occur, leading to the formation of multiple tautomeric species in the excited state. nih.gov The efficiency and mechanism of ESIPT are highly dependent on the molecular geometry, the presence of intramolecular hydrogen bonds, and the solvent environment. mdpi.com

Intramolecular Charge Transfer (ICT) Processes

Coordination Chemistry of this compound as a Ligand

The coordination chemistry of this compound is characterized by the presence of two amino groups positioned on a rigid anthracene backbone. This specific arrangement allows the molecule to function as a versatile building block for various ligand systems, primarily acting as a bidentate chelating agent or as a scaffold for more complex multidentate ligands. The rigid, planar structure of the anthracene core imposes significant geometric constraints on the resulting metal complexes, influencing their stability and reactivity.

A notable example of its coordination behavior is seen in ligands derived from the 1,8-diaminoanthracene framework. For instance, a tridentate N^C^N pincer ligand based on this structure has been shown to coordinate with platinum(II). In this complex, the ligand binds to the platinum center through two nitrogen atoms and one carbon atom from the anthracene ring (position 9). X-ray diffraction studies of the resulting chloro-platinum(II) complex revealed a structure with two six-membered chelate rings. The geometry around the platinum ion is square planar, with the N-Pt-N bite angle being approximately 178.16°, which is very close to the ideal 180°. This near-linear arrangement is accommodated by a twisting of the pyridyl rings relative to the anthracene core. lookchem.com

Table 1: Selected Structural Data for a Platinum(II) Complex with a this compound-derived Pincer Ligand

| Parameter | Value | Reference |

| Coordination Geometry | Square Planar | lookchem.com |

| Chelate Ring Size | 6-membered | lookchem.com |

| N-Pt-N Bite Angle | 178.16(7)° | lookchem.com |

Furthermore, the this compound scaffold has been utilized to synthesize more elaborate, multidentate ligands for complexing lanthanide ions. Researchers have synthesized ligands by attaching two dipicolyl amine units to a 1,8-diaminoanthraquinone (B86578) core, a derivative of this compound. nih.gov These octadentate ligands react with trivalent lanthanide ions (Ln³⁺) to form stable, monometallic complexes with the general formula Ln(L)₃. nih.gov

These complexes exhibit interesting photophysical properties. The ligand itself absorbs light strongly in the visible spectrum due to an intramolecular charge transfer (ICT) transition localized on the substituted anthraquinone (B42736) unit. Upon complexation, this property is harnessed to sensitize the characteristic near-infrared (NIR) emission of the lanthanide ions. For example, complexes with Neodymium(III), Ytterbium(III), and Erbium(III) all show sensitized NIR luminescence upon excitation of the ligand's ICT band. nih.gov This "antenna effect" is a key feature in the design of luminescent lanthanide materials.

Table 2: Photophysical Properties of Lanthanide Complexes with a 1,8-Diaminoanthraquinone-based Ligand

| Complex | Ligand Absorption (λ_abs, nm) | Ligand Emission (λ_em, nm) | Sensitized Lanthanide Emission | Reference |

| Nd(III) Complex | ~535-550 | ~675 | Yes (NIR) | nih.gov |

| Yb(III) Complex | ~535-550 | ~675 | Yes (NIR) | nih.gov |

| Er(III) Complex | ~535-550 | ~675 | Yes (NIR) | nih.gov |

The research into the coordination chemistry of this compound and its derivatives demonstrates its utility in creating structurally defined and photophysically active metal complexes. The rigidity of the anthracene unit and the specific placement of the amino groups provide a reliable platform for designing ligands with tailored properties for applications in areas such as catalysis and materials science.

Computational and Theoretical Studies on 1,8 Anthracenediamine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It has been successfully applied to study anthracene (B1667546) derivatives, providing reliable predictions of their geometric and electronic properties. researchgate.net DFT calculations are typically the starting point for understanding the intrinsic properties of a molecule like 1,8-Anthracenediamine.

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest-energy arrangement of atoms in a molecule. faccts.decp2k.org For this compound, this process involves calculating the molecular structure that corresponds to a minimum on the potential energy surface. faccts.de This is commonly achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), which has proven effective for organic molecules. researchgate.netorgchemres.org

The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. The anthracene core is largely planar, but the positioning of the two amino (-NH₂) groups at the 1 and 8 positions introduces steric strain, which can cause slight deviations from perfect planarity. The optimization process precisely quantifies these structural features.

Illustrative Optimized Geometric Parameters for this compound (DFT)

| Parameter | Atoms Involved | Typical Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.43 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-C-C (in ring) | ~119° - 121° |

| Bond Angle | C-C-N | ~121° |

| Dihedral Angle | H-N-C-C | Defines amino group orientation |

The electronic properties of this compound are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. orgchemres.orgirjweb.com

DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net For this compound, the electron-donating amino groups are expected to raise the energy of the HOMO, while the LUMO is primarily distributed over the anthracene π-system. A smaller HOMO-LUMO gap generally implies higher reactivity. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. irjweb.commdpi.com

Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited-state properties and predict electronic absorption spectra (UV-Vis). researchgate.netacs.org This method calculates the energies of electronic transitions from the ground state to various excited states. whiterose.ac.uk For a molecule like this compound, TD-DFT can predict the absorption maxima (λmax) corresponding to π-π* transitions within the conjugated anthracene system, which are influenced by the amino substituents. mdpi.com

The calculations provide not only the wavelength of absorption but also the oscillator strength (f), which is a measure of the transition's intensity. Comparing these theoretical spectra with experimental data helps validate the computational model and assign specific electronic transitions to observed absorption bands. acs.org

While the anthracene core is rigid, the amino groups in this compound can rotate around the C-N bonds. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational degrees of freedom to identify the most stable conformers (energy minima). rti.org Due to steric hindrance between the amino groups and the hydrogen atom at the peri-position (position 8 for the amino group at C1, and vice versa), the rotation is expected to be restricted. Computational methods can quantify the energy barriers for this rotation and determine the preferred orientation of the -NH₂ groups relative to the aromatic plane. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties. nih.gov

DFT provides deep insights into the chemical reactivity and stability of this compound. As mentioned, the HOMO-LUMO gap is a key indicator of stability; a larger gap suggests higher kinetic stability. orgchemres.org

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. mdpi.com These maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would show negative potential around the nitrogen atoms of the amino groups, identifying them as likely sites for electrophilic attack or hydrogen bonding. The aromatic rings would exhibit regions of varying potential, guiding the understanding of its interaction with other chemical species.

Conformational Analysis and Dynamic Behavior

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computer simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion, MD simulations provide a dynamic view of a molecular system, capturing its conformational changes, interactions with its environment, and thermodynamic properties. wikipedia.orgnih.gov

While specific MD studies focused solely on this compound are not prominent in the literature, this methodology offers significant potential for its study. MD simulations could be employed to:

Analyze Solvation: Study the arrangement and dynamics of solvent molecules (e.g., water) around this compound to understand its solubility and the influence of the solvent on its conformation.

Investigate Intermolecular Interactions: Simulate the interaction of this compound with other molecules, such as biological macromolecules or materials surfaces, to predict binding modes and affinities. mdpi.com

Explore Conformational Flexibility: Observe the dynamic range of motion of the amino groups and the flexibility of the anthracene skeleton at different temperatures, providing insights beyond the static picture of geometry optimization. nih.gov

These simulations would typically use a force field, a set of parameters that defines the potential energy of the system, to calculate the forces between atoms. wikipedia.org

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have emerged as an indispensable tool in modern chemistry for investigating the intricate details of reaction mechanisms. sumitomo-chem.co.jp These computational methods, particularly Density Functional Theory (DFT), provide profound insights into reaction pathways, transition state structures, and the energetics of chemical transformations that are often difficult or impossible to determine through experimental means alone. sumitomo-chem.co.jpcolumbia.edu For a molecule like this compound, with its multiple reactive sites—the two amino groups and the extended π-system of the anthracene core—quantum chemical calculations are crucial for predicting reactivity and guiding synthetic strategies.

The primary application of these calculations in the context of this compound is to map the potential energy surface of a given reaction. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energy of each of these species, a reaction energy profile can be constructed. The activation energy (the energy difference between the reactant and the transition state) is a key parameter derived from these profiles, as it governs the reaction rate. rsc.org

A significant reaction involving this compound is its oxidation to form 1,8-diaminoanthraquinone (B86578), a compound of interest in the synthesis of dyes and potential therapeutic agents. nih.gov While specific computational studies detailing this transformation are not extensively documented in the literature, the methodology to elucidate its mechanism is well-established. A theoretical investigation would typically proceed by:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure for this compound, the oxidant, proposed intermediates (such as radical cations or semiquinone species), transition states, and the final 1,8-diaminoanthraquinone product.

Transition State Searching: Identifying the geometry of the transition state for each step of the proposed mechanism. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

Energy Calculations: Determining the single-point energies of all optimized structures using a high-level theoretical method and a large basis set to obtain accurate activation energies and reaction enthalpies. The influence of the solvent is often included through continuum solvation models.

These calculations can predict the regioselectivity of reactions, for instance, whether an electrophilic attack would occur on the amino groups or at a specific position on the anthracene ring. This is achieved by analyzing calculated parameters such as frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP) maps, which indicate the electron-rich and electron-poor regions of the molecule. mdpi.com

To illustrate the type of data generated from such a study, the following tables present hypothetical but realistic computational results for the elucidation of a reaction mechanism involving this compound.

Table 1: Illustrative Reaction Energy Profile for a Hypothetical Oxidation Step of this compound

This table shows a set of hypothetical calculated energies for the species involved in one step of an oxidation reaction. The values represent the relative Gibbs free energy (ΔG) in kcal/mol, with the reactant state as the reference point.

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| R | Reactants (this compound + Oxidant) | 0.0 |

| TS1 | First Transition State | +22.5 |

| INT1 | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +15.3 |

| P | Products | -18.9 |

Table 2: Key Calculated Parameters for a Hypothetical Reaction Mechanism Study

This table provides examples of the typical parameters that would be reported in a computational study on a chemical reaction. The values are illustrative for a reaction step investigated using DFT.

| Parameter | Value/Method | Description |

| Computational Method | DFT: B3LYP | The specific Density Functional Theory method used. |

| Basis Set | 6-311++G(d,p) | The set of functions used to build the molecular orbitals. |

| Solvent Model | PCM (Toluene) | The continuum model used to simulate solvent effects. |

| Activation Enthalpy (ΔH‡) | 20.8 kcal/mol | The enthalpy difference between the transition state and reactants. |

| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | The free energy difference, which includes entropic effects and determines the reaction rate. |

| Reaction Enthalpy (ΔH) | -20.1 kcal/mol | The overall enthalpy change of the reaction step. |

| Imaginary Frequency (TS1) | -354 cm⁻¹ | A key indicator of a true transition state, corresponding to the motion along the reaction coordinate. |

Advanced Applications of 1,8 Anthracenediamine in Materials Science

Organic Electronic Materials

The field of organic electronics leverages the tunable electronic and optical properties of carbon-based molecules and polymers to create novel devices. 1,8-Anthracenediamine and its derivatives have emerged as key components in several types of organic electronic materials due to their inherent semiconducting and luminescent characteristics.

Organic Light-Emitting Diodes (OLEDs) Componentry

Derivatives of diaminoanthracene have been successfully synthesized and utilized as high-performance host materials in the emissive layer of Organic Light-Emitting Diodes (OLEDs). acs.orgresearchgate.net These materials can also function as the primary light-emitting component. For instance, devices using certain diaminoanthracene derivatives as the emitting layer have been shown to produce intense green light. acs.orgresearchgate.net

The performance of these OLEDs can be significantly enhanced by integrating additional layers, such as a hole-injection layer and various hole-transporting and electron-transporting layers. acs.orgresearchgate.net A strategic combination of these layers can lead to devices with very high brightness, excellent current and power efficiencies, and precise color coordinates. acs.orgresearchgate.net For example, a device composed of m-MTDATA as the hole-transporting layer, a β-NPA (a diaminoanthracene derivative) emitting layer, and TPBI as the electron-transporting layer emits green light at 530 nm and demonstrates a maximum external quantum efficiency of 3.68%, a current efficiency of 14.79 cd/A, and a power efficiency of 7.76 lm/W, with a maximum brightness of 64,991 cd/m². acs.orgresearchgate.net

Furthermore, anthracene-based compounds are employed as hosts for guest emitter molecules in the fabrication of deep-blue OLEDs. rsc.org By using a bipolar host material, which possesses balanced hole and electron transporting properties, highly efficient and low roll-off deep-blue OLEDs can be achieved. rsc.org An OLED using the host material NA-AN-NA, for example, achieved a deep-blue emission at 460 nm with a maximum external quantum efficiency of 8.10%. rsc.org

Derivatives like 1,8-di-(4-trifluoromethylphenyl)-anthracene (CF3-DPA) have been investigated as the active emissive layer in OLEDs, emitting in the deep-blue region. scispace.com The optimization of these devices often involves the use of different hole-transporting layers (HTLs). scispace.comresearchgate.net While bilayer devices with NPD as the HTL show reasonable light output, trilayer or multilayer devices that include additional HTLs can exhibit reduced turn-on voltages. scispace.com The most efficient device geometries for these materials often involve a structure such as ITO/NPD/CF3-DPA/TPBi/LiF-Al. scispace.com

Table 1: Performance of an Exemplary OLED with a Diaminoanthracene Derivative

| Parameter | Value |

|---|---|

| Emitter | β-NPA |

| Emission Color | Green (530 nm) |

| Max. External Quantum Efficiency | 3.68% |

| Max. Current Efficiency | 14.79 cd/A |

| Max. Power Efficiency | 7.76 lm/W |

| Max. Brightness | 64,991 cd/m² |

Data sourced from acs.orgresearchgate.net

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and the performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor used. Anthracene (B1667546) derivatives have been systematically studied to understand the relationship between molecular structure, thin-film ordering, and charge mobility in OFETs. pkusz.edu.cn The introduction of heteroatoms and various substituent groups can dramatically influence these properties. pkusz.edu.cn

Quantum chemistry calculations and the Marcus-Hush electron transfer theory are employed to predict and interpret the charge transport parameters of these materials. pkusz.edu.cn For instance, the planarity of the molecule is crucial for both intramolecular conjugation and intermolecular stacking, which in turn affects charge mobility. pkusz.edu.cn Increased molecular planarity and stronger intermolecular packing are expected to lead to higher charge mobility in semiconductor devices. pkusz.edu.cn

Research has shown that specific packing motifs, such as the "herringbone" structure, are common among high-mobility organic semiconductors. pkusz.edu.cn The anisotropic transport properties of these compounds, meaning the charge mobility is direction-dependent, can be predicted by DFT calculations. pkusz.edu.cn The high hole mobility in certain anthracene derivatives is often attributed to their parallel packing arrangement. pkusz.edu.cn Molecular contact doping is a technique used to improve OFET performance by reducing the contact resistance between the organic semiconductor and the electrodes. icmab.es

Organic Semiconductors

The ability to introduce a wide variety of heteroatoms and functional groups into organic molecules provides a virtually limitless array of potential organic semiconductors with diverse properties, including luminescence, and p-type, n-type, or ambipolar charge transport. pkusz.edu.cn this compound and its derivatives are part of this vast class of materials. pkusz.edu.cnillinois.edu

The charge transport properties of these organic semiconductors are intimately linked to factors like reorganization energy and intermolecular electronic couplings. pkusz.edu.cnresearchgate.net The introduction of different aryl substituents at various positions on the anthracene core can significantly impact the electron and hole injection capabilities and the air oxidation stability of the resulting materials. rsc.org For example, increasing the size of the aryl substituent can improve these properties. rsc.org

Furthermore, the substitution pattern influences the molecular packing and the nature of noncovalent intermolecular interactions, which are crucial for efficient charge transport. rsc.org The incorporation of substituents can inhibit certain vibrational modes of the anthracene core during charge transport and promote specific packing arrangements that lead to more isotropic two-dimensional transport properties. rsc.org The design of large band gap organic semiconductors, such as anthracene derivatives, is a strategy being explored to improve the stability of these materials. pkusz.edu.cn

Table 2: Calculated Charge Transport Properties of Anthracene Derivatives

| Compound | Reorganization Energy (Hole) (eV) | Reorganization Energy (Electron) (eV) |

|---|---|---|

| BEPAnt | 0.221 | 0.254 |

| BOPAnt | 0.177 | 0.231 |

| BSPAnt | 0.187 | 0.235 |

Data adapted from theoretical calculations in pkusz.edu.cn

Polymeric Materials and Polymer Synthesis

Polymers are large molecules composed of repeating structural units, and their properties are determined by the nature of these monomers and how they are linked together. open.edurtprototype.com this compound serves as a valuable monomer in the synthesis of various high-performance polymers, imparting its unique electronic and structural characteristics to the resulting macromolecular chains.

Incorporation into Conjugated Polymer Systems

Conjugated polymers, which feature alternating single and double bonds along their backbone, are a cornerstone of organic electronics. ucm.es The synthesis of these materials with precise control over their structure and properties is a significant area of research. nih.gov this compound and its derivatives can be incorporated into these conjugated polymer systems.

One synthetic strategy involves a protecting-group-aided iterative synthesis (PAIS) to create monodisperse oligomers, which are polymers with a precisely defined number of repeating units. nih.gov In this method, bifunctional monomers containing a bromide and a masked boronic acid (using 1,8-diaminonaphthalene (B57835) as the masking agent) are used in a controlled iterative Suzuki-Miyaura coupling reaction. nih.gov This allows for the sequential addition of monomer units, leading to polymers with well-defined lengths and sequences. nih.gov

The properties of these conjugated polymers are highly dependent on their backbone structure, molecular weight, and any substituent groups. nih.gov These factors directly influence the polymer's electronic band structure, solubility, aggregation behavior, and morphology, which are critical for their performance in electronic devices. nih.gov Controlled polymerization strategies, such as confining the polycondensation reaction within the nanochannels of mesoporous silica (B1680970) nanoparticles, have also been developed to produce conjugated polymers with narrow molecular weight distributions and high yields. rsc.org

Amorphous Porous Organic Polymers

Porous organic polymers (POPs) are a class of materials characterized by high surface areas and permanent porosity, constructed from organic building blocks linked by strong covalent bonds. tezu.ernet.in These materials are typically amorphous, lacking long-range crystalline order. d-nb.info The synthesis of POPs often involves the polycondensation of multifunctional monomers. researchgate.net

This compound can be utilized as a monomer in the synthesis of these porous networks. For example, conjugated microporous polymers (CMPs), a subclass of POPs, can be synthesized through metal-catalyzed cross-coupling reactions. d-nb.info The resulting materials possess a conjugated structure, tunable microporosity, and high stability. d-nb.info By selecting appropriate comonomers and controlling the reaction conditions, the Brunauer-Emmett-Teller (BET) surface areas of these polymers can be tuned. d-nb.info

These amorphous porous organic polymers have shown great potential in applications such as gas storage and separation. d-nb.inforesearchgate.net For instance, fluorine-enriched CMPs have demonstrated considerable carbon dioxide adsorption capacity. d-nb.info The high surface area and the presence of specific functional groups within the polymer framework are key to their performance in these applications. d-nb.info

Sequence-Controlled Polymers and Functional Polyesters

The synthesis of polymers with a defined or controlled sequence of monomers is a significant challenge in polymer chemistry, aiming to mimic the precise structures of biopolymers like proteins and DNA. Current time information in Bangalore, IN. While direct, large-scale synthesis of perfectly sequence-defined polymers remains complex, the use of specific functional monomers like this compound allows for the creation of sequence-controlled copolymers with regulated, non-random structures.

As a diamine, this compound is a key monomer for polycondensation reactions, particularly in the synthesis of high-performance polymers such as polyimides and polyamides. vt.eduresearchgate.net The most common method for synthesizing aromatic polyimides involves a two-step process where a diamine is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu This precursor is then cyclized through thermal or chemical means to yield the final polyimide. vt.edu

By using this compound as the diamine component, a functional polyimide can be created where the anthracene unit is regularly incorporated into the polymer backbone. This introduces the inherent properties of the anthracene core—such as rigidity, thermal stability, and fluorescence—at defined intervals along the chain. This method provides a degree of sequence control that is a significant step beyond simple random copolymerization. The resulting polymers can be considered functional polyesters or polyimides where the function is derived directly from the precisely placed anthracenediamine monomer.

Table 1: Illustrative Structure of a Polyimide Derived from this compound

| Monomer 1 (Diamine) | Monomer 2 (Dianhydride) | Resulting Polymer Repeating Unit |

| This compound | Pyromellitic dianhydride (PMDA) | A polyimide structure incorporating the rigid, fluorescent anthracene core. |

This table illustrates a potential polymer structure. The actual synthesis and characterization would be required for confirmation.

Advanced Functionalization of Polymer Architectures

The primary functional contributions of the this compound unit are:

Enhanced Thermal and Mechanical Properties: The rigid, planar structure of the anthracene core, when integrated into a polymer backbone, increases the chain's stiffness and thermal stability. This can lead to polymers with higher glass transition temperatures (Tg) and improved mechanical strength, suitable for high-performance applications.

Inherent Photophysical Properties: The anthracene moiety is a well-known fluorophore. Its inclusion in a polymer chain creates materials that are intrinsically fluorescent. This is a direct functionalization that can be exploited for applications in sensing, imaging, and optoelectronics without the need for post-polymerization modification with fluorescent dyes.

Electrochemical Activity: The electron-rich aromatic system of anthracene provides redox activity, allowing the resulting polymers to be used as electroactive materials in applications such as charge-transport layers in electronic devices.

This approach of building function directly into the polymer backbone via a specific monomer offers precise control over the material's properties, which is often more reliable and uniform than post-synthesis modification techniques.

Integration into Nanomaterials

This compound and its derivatives can be integrated into nanostructured materials, particularly through their use as comonomers in conjugated polymers. These polymers can self-assemble or be processed into nanoparticles or thin films with nanoscale features for various applications. nih.gov

A notable example involves the copolymerization of an anthracenediamine derivative with fluorene (B118485) units to create advanced functional polymers. Research on the photophysics of fluorene-based random copolymers has utilized N,N′-bis(4-t-butylphenyl)-N,N′-diphenyl-9,10-anthracenediamine, a derivative of the core structure, as a comonomer. researchgate.net This was used to synthesize the polymer poly(9,9′-di-n-octylfluorene-ran-N,N′-bis(4-t-butylphenyl)-N,N′-diphenyl-9,10-anthracenediamine) (F8-ADA) . researchgate.net The incorporation of the anthracenediamine unit into the polyfluorene backbone creates a material with distinct properties suitable for nanostructured systems. These conjugated polymers can be used to form polymer nanoparticles (PNPs) or nanostructured thin films where the photophysical behavior is critical. researchgate.netkyoto-u.ac.jp

Photonic and Optoelectronic Material Development

The unique electronic and photoluminescent properties of the anthracene core make this compound a valuable component in the development of materials for photonics and optoelectronics. Polyfluorenes (PFOs) are known for their strong blue fluorescence and are used in polymer light-emitting diodes (PLEDs). sigmaaldrich.comwikipedia.org Modifying the PFO backbone by copolymerizing it with a monomer like an anthracenediamine derivative allows for the tuning of the resulting material's optoelectronic characteristics.

In studies of the F8-ADA polymer, transient absorption spectroscopy revealed that the integration of the anthracenediamine unit significantly influences the excited-state dynamics of the material. researchgate.net Unlike related polymers that efficiently form triplet excitons, the F8-ADA polymer was found to have inefficient intersystem crossing (ISC), which results in efficient fluorescence emission. researchgate.net This property is highly desirable for applications in light-emitting devices where maximizing light output is a primary goal.

Table 2: Research Findings on Excited-State Dynamics of F8-ADA

| Property | Observation for F8-ADA Polymer | Implication for Optoelectronics |

| Intersystem Crossing (ISC) | The transition from singlet to triplet excitons was found to be inefficient. researchgate.net | Leads to efficient fluorescence, making it suitable for light-emitting applications. researchgate.net |

| Primary Decay Pathway | Efficient fluorescence emission is the dominant decay pathway for singlet excitons. researchgate.net | Higher quantum yield of light emission, which is a key performance metric for PLEDs. |

Data sourced from transient absorption spectroscopy studies. researchgate.net

This ability to control exciton (B1674681) dynamics by incorporating specific molecular units like anthracenediamine is a key strategy in designing next-generation organic semiconductors for displays, lighting, and other photonic applications.

Design of Organic Framework Materials

Organic framework materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous, crystalline materials constructed from molecular building blocks (linkers or struts) connected in a periodic network. rsc.orgnih.govmdpi.com The properties of these frameworks are directly determined by the geometry and functionality of the linkers used. rsc.orgrsc.org

This compound is an excellent candidate for use as an organic linker in these materials due to several key features:

Rigid Structure: The rigid anthracene core helps to create a stable and non-collapsible porous framework.

Defined Geometry: The specific placement of the two amine groups dictates the angle of connection, enabling the design of predictable network topologies.

Reactive Amine Groups: The primary amine groups are highly suitable for forming robust covalent bonds, particularly the imine bonds central to the formation of many COFs. diva-portal.org

In COF synthesis, diamine linkers are commonly reacted with polyaldehydes (e.g., dialdehydes or trialdehydes) under solvothermal conditions. diva-portal.orgrsc.org The reversible nature of imine bond formation allows for "error-checking" during the crystallization process, leading to highly ordered, crystalline materials. diva-portal.org By using this compound as the diamine linker, it is possible to design COFs that not only possess high surface area and permanent porosity but are also functionalized with the photophysical and electronic properties of the anthracene unit. Such materials have potential applications in gas storage, catalysis, and chemical sensing.

Table 3: Suitability of this compound as a COF Linker

| Linker Characteristic | Description | Relevance of this compound |

| Rigidity | The linker must be conformationally rigid to support a permanent porous structure. | The fused aromatic rings of the anthracene core provide excellent rigidity. |

| Symmetry & Geometry | The linker's geometry dictates the resulting network topology. | The C2-symmetry of this compound can be used to form specific, pre-designed framework structures. |

| Reactive Groups | Must possess functional groups capable of forming strong, reversible covalent bonds. | The two primary amine groups are ideal for forming stable imine linkages with aldehyde-based monomers. diva-portal.org |

| Functionality | The linker can introduce chemical or physical functions into the framework's pores. | The anthracene unit provides intrinsic fluorescence and redox activity for sensing or catalytic applications. |

Role of 1,8 Anthracenediamine in Chemosensor Design and Molecular Recognition

Principles of Chemosensor Design Utilizing 1,8-Anthracenediamine Scaffolds

Chemosensors designed from this compound typically operate on a "receptor-spacer-transducer" model. The this compound unit can function as the transducer (or fluorophore/chromophore), while the amino groups at the 1 and 8 positions act as anchor points for attaching specific receptor units designed to bind target analytes. The interaction between the receptor and the analyte induces a change in the electronic properties of the anthracene (B1667546) core, leading to a detectable optical signal.

The fundamental principle in designing these chemosensors involves the covalent attachment of a recognition moiety (receptor) to the signaling unit (transducer). The 1,8-diamino groups of the anthracene scaffold are ideal for this integration. For instance, these amino groups can be functionalized to form amides, ureas, thioureas, or Schiff bases, which can then act as hydrogen-bond donors or coordination sites for anions and cations.

In one design, two imidazolium (B1220033) groups are linked to the 1,8 positions of the anthracene ring system. This creates a pre-organized binding site where the anthracene ring acts as the fluorophore and the imidazolium groups serve as the recognition sites for anions through hydrogen bonding. Another approach involves the condensation of this compound with molecules like indole-2-carboxylic acid to create amide-based receptors. nih.govresearchgate.net

A closely related scaffold, 1,8-diaminoanthraquinone (B86578), which features the same 1,8-diamino substitution pattern on an anthraquinone (B42736) core, is used for colorimetric sensing. In these sensors, the 1,8-diaminoanthraquinone acts as the signaling subunit, and receptor moieties like polyazamacrocycles or polyamine chains are attached to confer water solubility and selective metal ion binding capabilities. nih.govnih.govresearchgate.net The binding of a metal ion to the receptor modulates the internal charge transfer (ICT) characteristics of the anthraquinone system, resulting in a visible color change. nih.govnih.gov

The inherent fluorescence of the anthracene unit is central to the function of fluorescent chemosensors. The binding of an analyte to the receptor part of the sensor molecule alters the photophysical properties of the anthracene fluorophore, leading to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This change is often due to mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF).

For example, a sensor synthesized from this compound and indole-2-carboxylic acid exhibits a selective fluorescence increase upon binding with fluoride (B91410) ions in a mixed solvent system. nih.govresearchgate.net Similarly, an anthracene derivative featuring imidazolium groups at the 1,8-positions shows fluorescence quenching when it binds to fluoride or dihydrogen phosphate (B84403) anions, a phenomenon attributed to a PET process. The fixed 1,8-positions of the anthracene scaffold provide a well-defined pocket for the guest anion, enhancing the selectivity of the interaction. Another fluorescent sensor, a bridged calix nih.govarene incorporating a 1,8-diaminoanthracene unit, demonstrates selective recognition of acetate (B1210297) anions.

Colorimetric chemosensors enable the detection of analytes through a change in color that is visible to the naked eye, offering a simple and direct method for qualitative or semi-quantitative analysis. While fluorescent sensors often require instrumentation, colorimetric sensors can be used for on-the-spot detection. nih.gov

Derivatives based on the 1,8-diaminoanthraquinone core have proven particularly effective as colorimetric sensors for metal ions in aqueous solutions. nih.govnih.gov These sensors combine the 1,8-diaminoanthraquinone signaling unit with receptors designed for specific cations. The binding of the target metal ion to the receptor alters the electronic structure of the chromophore, causing a significant shift in the absorption spectrum and a distinct color change. nih.gov For instance, a sensor with a 1,8-diaminoanthraquinone unit linked to a polyazamacrocycle provides a naked-eye detection method for lead ions in water. nih.gov Another design incorporates phosphonic acid esters onto the receptor to ensure water solubility, creating a sensor that selectively detects mercury(II) ions with a clear visual response. nih.gov

Fluorescent Chemosensors

Specific Analyte Detection Capabilities

The versatility of the this compound scaffold allows for the design of chemosensors tailored for a range of specific analytes, including both anions and cations.

The development of anion sensors using the this compound framework has been a significant area of research, driven by the important roles anions play in biological and environmental systems. The hydrogen-bonding capabilities of receptors attached to the 1,8-amino groups are key to this application.

| Sensor Structure | Target Analyte(s) | Sensing Mechanism | Observed Response | Reference |

|---|---|---|---|---|

| 1,8-bis(imidazolium)anthracene | F⁻, H₂PO₄⁻ | Photoinduced Electron Transfer (PET) | Fluorescence quenching | |

| Condensation product of this compound and indole-2-carboxylic acid | F⁻ | Formation of a 1:1 complex | Fluorescence enhancement | nih.govresearchgate.net |

| Bridged calix nih.govarene with 1,8-diaminoanthracene | AcO⁻ | Selective recognition and binding | Fluorescence changes |

A sensor featuring two imidazolium groups attached to the 1,8-positions of an anthracene ring selectively detects fluoride (F⁻) and dihydrogen phosphate (H₂PO₄⁻) anions through fluorescence quenching. Another sensor, created by condensing this compound with indole-2-carboxylic acid, was designed for the selective fluorescent detection of F⁻, forming a 1:1 complex with an association constant (K) of 7.3 × 10⁴ M⁻¹. nih.govresearchgate.net

While anion sensing has been a primary focus, the 1,8-diamino-anthracene structural motif, particularly in its anthraquinone form, has been successfully employed for the detection of various metal cations. These sensors typically rely on coordination chemistry, where receptor units appended to the diamine structure selectively chelate with target metal ions.

| Sensor Structure | Target Analyte(s) | Sensing Medium | Observed Response | Reference |

|---|---|---|---|---|

| 1,8-diaminoanthraquinone linked to polyazamacrocycles | Pb²⁺ | Aqueous solution | Naked-eye color change | nih.gov |

| 1,8-diaminoanthraquinone with phosphonic acid ester receptors | Hg²⁺ | Aqueous solution | Naked-eye color change | nih.gov |

| 1-aminoanthraquinone with polyamine chain receptors | Cu²⁺, Pb²⁺ | Buffered aqueous solution | Visual detection and color change | researchgate.net |

A colorimetric sensor based on a 1,8-diaminoanthraquinone signaling unit was developed for the efficient and simple detection of lead (Pb²⁺) ions in water, allowing for naked-eye detection. nih.gov Another novel sensor combines the 1,8-diaminoanthraquinone unit with phosphonic acid esters, which not only provide water solubility but also enable the highly selective colorimetric detection of mercury (Hg²⁺) in water. nih.govresearchgate.net Furthermore, chemosensors incorporating an anthraquinone core functionalized with a polyamine chain have demonstrated the ability to visually detect and quantify copper (Cu²⁺) and lead (Pb²⁺) ions in aqueous solutions. researchgate.net

Anion Sensing

Mechanistic Understanding of Chemosensing Response

The function of chemosensors derived from this compound is fundamentally based on the interaction between a receptor unit, which selectively binds to a target analyte, and a fluorophore unit (the anthracene core), which signals this binding event through a change in its photophysical properties. wikipedia.org The most prevalent mechanisms underpinning this signaling are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). frontiersin.org

Photoinduced Electron Transfer (PET)

The PET mechanism is a cornerstone in the design of "turn-on" fluorescent sensors. nih.govnih.gov These sensors are typically constructed based on a "fluorophore-spacer-receptor" model. mdpi.comnih.gov In this framework:

The fluorophore is the 1,8-diaminoanthracene core, which possesses inherent fluorescence properties.

The receptor is a chemical moiety attached to the amino groups, designed to selectively bind a specific analyte (e.g., a metal ion). mdpi.com

The spacer is a short chemical linker that connects the fluorophore and the receptor.

In the absence of the target analyte, the sensor is in a fluorescence "off" state. Upon excitation with light, the fluorophore can be quenched by the receptor through a photoinduced electron transfer process. nih.govmit.edu The lone pair electrons on the receptor (often a nitrogen or oxygen atom) are transferred to the excited state of the anthracene unit, preventing it from returning to the ground state via fluorescent emission. nih.gov

When the target analyte binds to the receptor, the lone pair electrons of the receptor become engaged in the coordination. This binding event inhibits the PET process. rsc.org Consequently, the fluorescence of the anthracene core is no longer quenched, leading to a significant enhancement in fluorescence intensity—a "turn-on" response that signals the presence of the analyte. nih.govnih.gov For instance, a chemosensor for Cr³⁺ based on an anthracene derivative showed a fluorescence-off state in its free form due to PET, but upon binding Cr³⁺, a strong new emission peak appeared as the PET process was suppressed. nih.gov

Intramolecular Charge Transfer (ICT)

The Intramolecular Charge Transfer (ICT) mechanism is another critical process governing the response of this compound-based chemosensors. frontiersin.org In sensors operating via ICT, the molecule consists of an electron-donating part and an electron-accepting part. researchgate.netrsc.org The amino groups at the 1,8-positions of the anthracene core typically act as electron donors.

Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with significant charge separation, known as the ICT state. The emission from this ICT state is highly sensitive to the polarity of the environment and to interactions with analytes. researchgate.net

When the sensor binds to an analyte, the interaction alters the electron-donating or electron-accepting ability of the involved moieties. This change modulates the energy of the ICT state, resulting in a detectable shift in the absorption or emission wavelength (a colorimetric or fluorometric response). nih.gov For example, the interaction of a sensor with a metal ion can enhance the ICT process, leading to a visible color change or a shift in the fluorescence spectrum. researchgate.net

Table 1: Key Mechanisms in this compound-Related Chemosensors

| Mechanism | Description | Typical Signal Output | Governing Principle |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | An electron is transferred from a receptor to the excited fluorophore, quenching its fluorescence. Analyte binding to the receptor blocks this transfer. nih.govmit.edu | Fluorescence "Turn-On" (increase in intensity). nih.gov | Analyte binding inhibits the quenching pathway, restoring fluorescence. rsc.org |

| Intramolecular Charge Transfer (ICT) | Photoexcitation causes electron transfer from a donor to an acceptor part of the molecule. Analyte binding alters the energy of this charge-transfer state. frontiersin.org | Shift in emission/absorption wavelength (ratiometric change or color change). nih.gov | Analyte interaction modifies the electronic structure and the energy gap between the ground and excited states. rsc.org |

| Fluorescence Quenching | A general term for any process that decreases the fluorescence intensity of a fluorophore. uzh.ch It can be static (complex formation) or dynamic (collisional). nih.govnih.gov | Fluorescence "Turn-Off" (decrease in intensity). rsc.org | Analyte interaction introduces a new non-radiative decay pathway for the excited state. researchgate.net |

Strategies for Enhanced Selectivity and Sensitivity

The practical utility of a chemosensor is defined by its sensitivity (the lowest detectable concentration of an analyte) and its selectivity (the ability to detect a specific analyte in the presence of other, often similar, species). mdpi.commdpi.com Researchers employ several strategies to optimize these parameters in this compound-based sensors.

Rational Receptor Design for Selectivity